![molecular formula C14H11F3N2O B5868086 N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)

N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea

Overview

Description

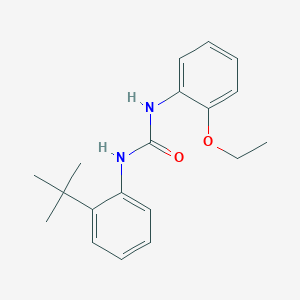

N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as PTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. PTU is a white crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C. It has been used in various fields such as biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Catalyst Development

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivatives, including structures similar to N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea, have been recognized for their role in catalyst development. These derivatives are notable for activating substrates through double hydrogen bonding, stabilizing developing negative charges in transition states. This ability is particularly significant in H-bond organocatalysis, promoting various organic transformations and significantly contributing to the field of organic chemistry (Zhang et al., 2014).

Anti-Cancer Potential

Symmetrical N,N'-diarylureas, including structures similar to N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea, have shown potential in cancer treatment. These compounds activate the eIF2α kinase heme regulated inhibitor, leading to reduced cancer cell proliferation. Modifications in the structure have aimed to improve solubility while preserving bioactivity, indicating a promising direction for developing potent, target-specific anti-cancer agents (Denoyelle et al., 2012).

Plant Growth Regulation

Certain urea derivatives, like N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Some derivatives have shown specific enhancement in adventitious root formation, marking their importance in in vitro plant morphogenesis studies and potential agricultural applications (Ricci & Bertoletti, 2009).

Synthesis of Antimicrobial Agents

N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea and its derivatives have been involved in the synthesis of compounds with antimicrobial properties. For instance, silatranes derived from 4-aminoazobenzene and bearing urea functionality have shown modest antimicrobial activity. This research presents the potential of urea derivatives in developing new antimicrobial substances (Singh et al., 2015).

Enhancement of Material Stability

Urea derivatives are also explored for their role in enhancing the stability of materials. For instance, novel phthalimido phenyl urea derivatives have been investigated as antimicrobial thermal stabilizers for rigid PVC. These derivatives have shown greater stabilizing efficiency relative to conventional stabilizers, indicating their potential in material science applications (Mohamed & El-Ghany, 2017).

properties

IUPAC Name |

1-phenyl-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-6-8-12(9-7-10)19-13(20)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAGWXCNHAODJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)

![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)